1-(4-Chlorophenyl)-4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione
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Description
1-(4-Chlorophenyl)-4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Structure
The study of similar compounds, such as those involving chlorophenyl and methylpyridinyl groups, has contributed significantly to the understanding of chemical structures and molecular interactions. For instance, the structural analysis of compounds like rupatadine reveals intricate details about dihedral angles, configurations, and intramolecular interactions, which are crucial for designing molecules with desired properties (Kaur et al., 2013).
Photovoltaic Applications
The synthesis of β-diketonato-ruthenium(II)-polypyridyl sensitizers showcases the potential of such compounds in dye-sensitized solar cells. These sensitizers, characterized by intense visible light absorption and significant red-light absorptivity, demonstrate the utility of chlorophenyl-substituted compounds in enhancing solar energy conversion efficiency (Islam et al., 2006).
Medicinal Chemistry
In medicinal chemistry, analogs of the given compound have been explored for their pharmacological activities. For example, compounds with similar structures have been investigated as antagonists of the human CCR5 receptor, highlighting their potential as anti-HIV-1 agents. These studies reveal the importance of structural modifications in achieving potent biological activity (Finke et al., 2001).
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15-3-2-4-20(23-15)27-18-11-13-24(14-12-18)21(26)10-9-19(25)16-5-7-17(22)8-6-16/h2-8,18H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZGRAGJMSUBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.